5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{[4-(Benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound characterized by its complex structure and multiple functional groups. This compound finds relevance in various scientific and industrial fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multistep synthetic route involving the following key stages:
Starting Materials: : The synthesis typically starts with benzyl bromide, 4-aminophenol, and 3,5-dimethoxybenzoyl chloride.
Formation of Intermediate: : Benzylation of 4-aminophenol using benzyl bromide under basic conditions to form 4-(benzyloxy)aniline.
Coupling Reaction: : The intermediate 4-(benzyloxy)aniline reacts with 3,5-dimethoxybenzoyl chloride in the presence of a coupling agent (e.g., EDC, DCC) to form the amide linkage.
Triazole Formation: : The final step involves a cycloaddition reaction (Huisgen 1,3-dipolar cycloaddition) with azide and alkyne functionalities to form the 1H-1,2,3-triazole ring.
Industrial Production Methods
Scaling up for industrial production involves optimization of reaction conditions, such as temperature, solvents, and purification techniques (e.g., recrystallization, chromatography). Flow chemistry techniques can be employed for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the methoxy groups or the benzyloxy moiety.
Reduction: : Reduction of the triazole ring or the amide group can be achieved under appropriate conditions.
Substitution: : Electrophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: : Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: : Formation of corresponding quinones or aldehydes.
Reduction: : Conversion to corresponding amines or alcohols.
Substitution: : Introduction of new substituents on the aromatic rings, depending on the electrophile used.
Scientific Research Applications
Chemistry
The compound serves as a model molecule for studying the reactivity of triazole-based structures and their interaction with other chemical species.
Biology and Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrial applications include its use as an intermediate in the synthesis of complex organic molecules, potential use in materials science for the development of new polymers or coatings, and as a catalyst in certain organic reactions.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism of action depends on the application:
In medicinal applications, it may interact with enzyme active sites, receptor binding sites, or cellular pathways involved in disease processes.
In catalytic applications, it may facilitate the formation or breaking of chemical bonds through its functional groups and triazole ring.
Comparison with Similar Compounds
Similar Compounds
5-{[4-(Methoxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
5-{[4-(Ethoxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
5-{[4-(Phenoxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The benzyloxy substituent provides distinct steric and electronic properties compared to methoxy or ethoxy analogs, influencing its reactivity and binding interactions.
The compound's unique combination of triazole and amide functionalities offers a versatile scaffold for further modifications and applications in diverse fields.
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-31-20-12-18(13-21(14-20)32-2)26-24(30)22-23(28-29-27-22)25-17-8-10-19(11-9-17)33-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H,26,30)(H2,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBISNOLJQUBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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